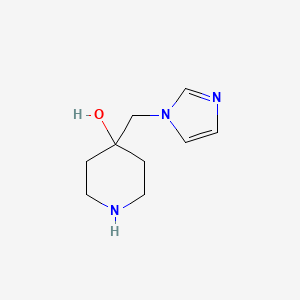

4-(1H-Imidazol-1-ylmethyl)-4-piperidinol

Description

Significance of Nitrogen Heterocycles in Drug Discovery

Nitrogen heterocycles are cyclic organic compounds containing at least one nitrogen atom within their ring structure. They are of immense importance in medicinal chemistry, forming the structural core of a vast number of pharmaceuticals. An analysis of FDA-approved drugs reveals that approximately 60% of unique small-molecule drugs contain a nitrogen-based heterocycle researchgate.netchemijournal.com. Their prevalence can be attributed to several key factors. The presence of nitrogen atoms introduces polarity and the capacity for hydrogen bonding, which are crucial for molecular recognition and binding to biological targets such as enzymes and receptors humanjournals.com. Furthermore, the structural diversity of nitrogen heterocycles allows for the fine-tuning of a molecule's physicochemical properties, including solubility, lipophilicity, and metabolic stability, all of which are critical for optimizing a drug's pharmacokinetic and pharmacodynamic profile encyclopedia.pub.

Overview of Piperidine (B6355638) Derivatives as Pharmacologically Relevant Structures

The piperidine ring, a six-membered heterocycle with a single nitrogen atom, is one of the most ubiquitous scaffolds in medicinal chemistry nih.gov. Its derivatives are found in over twenty classes of pharmaceuticals, highlighting their versatility and broad range of biological activities encyclopedia.pubnih.gov. The flexible, chair-like conformation of the piperidine ring allows its substituents to be precisely oriented in three-dimensional space to interact optimally with biological targets. Piperidine-containing compounds have demonstrated a wide array of pharmacological effects, including but not limited to, anticancer, analgesic, antipsychotic, and anti-Alzheimer's properties researchgate.netencyclopedia.pubnih.gov. The introduction of chiral centers within the piperidine scaffold can further enhance biological activity and selectivity thieme-connect.comresearchgate.net.

Below is a table of representative drugs containing the piperidine scaffold, illustrating their therapeutic diversity.

| Drug Name | Therapeutic Class |

| Donepezil | Acetylcholinesterase inhibitor (Alzheimer's disease) nih.gov |

| Haloperidol | Antipsychotic |

| Fentanyl | Opioid Analgesic |

| Ritalin (Methylphenidate) | CNS Stimulant (ADHD) |

| Loperamide | Antidiarrheal |

| Crizotinib | ALK/ROS1 Inhibitor (Anticancer) encyclopedia.pub |

| Thioridazine | Antipsychotic researchgate.net |

| Delamanid | Antitubercular researchgate.net |

Overview of Imidazole (B134444) Derivatives in Bioactive Compound Design

Imidazole is a five-membered aromatic heterocycle containing two nitrogen atoms. This ring system is a key component of several important biological molecules, including the amino acid histidine and purines, which are fundamental building blocks of DNA and RNA ijrar.orgresearchgate.net. The imidazole nucleus is an important synthon in drug discovery, and its derivatives are known to possess a broad spectrum of pharmacological activities. longdom.org The unique electronic properties of the imidazole ring, including its ability to act as both a hydrogen bond donor and acceptor, and its capacity to coordinate with metal ions, make it a valuable pharmacophore for interacting with various biological targets mdpi.com. Imidazole-containing drugs are utilized in a wide range of therapeutic areas, including as antifungal, antibacterial, anticancer, and antihypertensive agents chemijournal.comresearchgate.netclinmedkaz.org.

The following table presents some well-known drugs that feature the imidazole scaffold.

| Drug Name | Therapeutic Class |

| Ketoconazole | Antifungal chemijournal.comclinmedkaz.org |

| Metronidazole | Antibacterial/Antiprotozoal clinmedkaz.org |

| Cimetidine | H2 Receptor Antagonist (Anti-ulcer) clinmedkaz.org |

| Losartan (B1675146) | Angiotensin II Receptor Blocker (Antihypertensive) clinmedkaz.org |

| Clotrimazole | Antifungal clinmedkaz.org |

| Dacarbazine | Alkylating Agent (Anticancer) clinmedkaz.org |

| Pretomanid | Antitubercular clinmedkaz.org |

| Azathioprine | Immunosuppressant clinmedkaz.org |

Rationale for Investigating 4-(1H-Imidazol-1-ylmethyl)-4-piperidinol and Related Molecular Architectures

The strategic combination of well-established pharmacophores into a single molecular entity is a common and effective approach in drug discovery, often leading to compounds with novel or enhanced biological activities. The molecular architecture of 4-(1H-Imidazol-1-ylmethyl)-4-piperidinol represents such a deliberate hybridization, bringing together the distinct and valuable features of the imidazole and piperidine scaffolds.

The rationale for investigating this and related structures is multifaceted:

Synergistic or Additive Pharmacological Effects: By linking an imidazole moiety, known for its diverse biological activities including antimicrobial and anticancer effects, with a piperidinol scaffold, which is also prevalent in a wide range of bioactive compounds, it is hypothesized that the resulting hybrid molecule could exhibit synergistic or additive therapeutic properties.

Modulation of Physicochemical Properties: The imidazole group, being polar and ionizable, can influence the solubility and pharmacokinetic profile of the parent piperidine structure ijrar.org. This can be advantageous for improving drug-like properties such as absorption and distribution.

Novel Target Interactions: The spatial arrangement of the imidazole and piperidinol rings, connected by a methylene (B1212753) linker, creates a unique three-dimensional structure that may interact with biological targets in a novel manner, potentially leading to new mechanisms of action and improved selectivity. The piperidinol portion offers a hydroxyl group that can participate in hydrogen bonding, further anchoring the molecule to its target.

Scaffold for Further Elaboration: Simple hybrid structures like 4-(1H-Imidazol-1-ylmethyl)-4-piperidinol can serve as versatile building blocks for the synthesis of more complex molecules. The piperidine nitrogen and the imidazole ring can be further functionalized to explore structure-activity relationships and optimize biological activity. Research into more complex molecules, such as 5-aryl-4-(4-(5-methyl-1H-imidazol-4-yl)piperidin-1-yl)pyrimidine analogs, which have shown potent and selective inhibitory activity against the sodium-hydrogen exchanger-1 (NHE-1), underscores the potential of combining these two heterocyclic systems in the design of novel therapeutic agents nih.gov.

Properties

IUPAC Name |

4-(imidazol-1-ylmethyl)piperidin-4-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O/c13-9(1-3-10-4-2-9)7-12-6-5-11-8-12/h5-6,8,10,13H,1-4,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUDVFFBKGBACJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1(CN2C=CN=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 1h Imidazol 1 Ylmethyl 4 Piperidinol and Analogues

Established Synthetic Routes to the Core 4-(1H-Imidazol-1-ylmethyl)-4-piperidinol Scaffold

The construction of the specific 4-(1H-imidazol-1-ylmethyl)-4-piperidinol framework relies on methods that can efficiently form the imidazole (B134444) ring and connect it to a pre-existing or concurrently formed piperidine (B6355638) structure.

The Debus-Radziszewski reaction is a cornerstone in the synthesis of imidazole compounds. This multicomponent reaction traditionally involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia. The versatility of this method allows for the preparation of a wide array of substituted imidazoles.

In the context of synthesizing the 4-(1H-imidazol-1-ylmethyl)-4-piperidinol scaffold, a modification of the classical Debus-Radziszewski synthesis can be employed. Instead of two equivalents of ammonia, a primary amine can be used to afford N-substituted imidazoles. For the target scaffold, an amine precursor containing the 4-amino-4-piperidinol moiety would be required. The general reaction scheme is presented below:

General Scheme of the Modified Debus-Radziszewski Reaction

| Reactant 1 | Reactant 2 | Reactant 3 | Product |

|---|

The reaction proceeds in two conceptual stages: the initial formation of a diimine from the dicarbonyl compound and the amine, followed by condensation with the aldehyde to form the imidazole ring. While this method is robust for creating a variety of imidazoles, its application to the synthesis of the specific 4-(1H-imidazol-1-ylmethyl)-4-piperidinol scaffold would depend on the availability and reactivity of the requisite piperidine-containing amine precursor.

An alternative strategy for assembling the 4-(1H-imidazol-1-ylmethyl)-4-piperidinol scaffold involves the linkage of pre-synthesized piperidine and imidazole moieties through nucleophilic substitution or condensation reactions.

Nucleophilic substitution is a common method for forming carbon-nitrogen bonds. In this approach, a piperidine derivative with a suitable leaving group at the 4-position (e.g., a halogen or a sulfonate ester) can be reacted with the imidazole anion (imidazolide), which acts as a nucleophile. Conversely, a 4-aminopiperidine (B84694) derivative can act as a nucleophile to displace a leaving group on a methyl-imidazole derivative. For instance, the synthesis of related benzimidazole-piperazine compounds has been achieved by reacting 2-aminobenzimidazole (B67599) with 2-chloroacetyl chloride, followed by substitution with various piperazines.

Condensation reactions provide another avenue for linking the two heterocyclic rings. The Knoevenagel condensation, for example, involves the reaction of an active methylene (B1212753) compound with a carbonyl group, often catalyzed by an amine like piperidine. While not a direct linkage method, the principles of condensation chemistry can be applied. For example, a piperidine derivative with a primary amine at the 4-position could be condensed with an imidazole-containing aldehyde to form an imine, which could then be reduced to form the desired linkage.

General Synthetic Approaches for Piperidine and Imidazole-Containing Derivatives

The synthesis of derivatives containing piperidine and imidazole rings often employs a broader range of synthetic strategies that allow for greater structural diversity.

The Mannich reaction is a powerful tool in organic synthesis for the formation of β-amino carbonyl compounds and is particularly useful for the synthesis of piperidine derivatives. This three-component condensation involves an active hydrogen compound, an aldehyde (often formaldehyde), and a primary or secondary amine. The reaction can be employed to construct the piperidine ring itself or to introduce substituents onto a pre-existing ring. A stereoselective three-component vinylogous Mannich reaction has been developed to assemble multi-substituted chiral piperidines, showcasing the versatility of this approach.

Related amine cyclization reactions are also fundamental to the synthesis of piperidine-containing molecules. These reactions can involve the intramolecular cyclization of an amino-aldehyde or a related substrate to form the piperidine ring.

Key Features of Mannich Reactions in Piperidine Synthesis

| Feature | Description |

|---|---|

| Components | Active hydrogen compound, aldehyde, amine |

| Bond Formation | Forms new carbon-carbon and carbon-nitrogen bonds |

| Application | Synthesis of β-amino carbonyl compounds, construction of piperidine rings |

| Versatility | Allows for the introduction of various substituents |

Intramolecular radical cyclization offers a modern and efficient method for the construction of the piperidine ring. This strategy involves the generation of a radical species within a molecule, which then attacks an unsaturated bond (e.g., an alkene or alkyne) to form a cyclic system. This approach is particularly useful for creating polysubstituted piperidines. For instance, the cyclization of 3-(2-methyleneaziridin-1-yl)propyl radicals can lead to the formation of substituted piperidines through a ring-expansion mechanism. The use of radical mediators like tris(trimethylsilyl)silane (B43935) (TTMSS) has been shown to be effective in these cyclizations.

Catalytic hydrogenation is a fundamental and widely used method for the synthesis of saturated nitrogen heterocycles, including piperidines. This process involves the reduction of an unsaturated precursor, such as a pyridine (B92270) or a dihydropyridine, in the presence of a metal catalyst (e.g., palladium, platinum, rhodium, or nickel) and hydrogen gas. This method is often highly efficient and can be used to produce a wide variety of substituted piperidines. Cascade reactions involving catalytic hydrogenation have been developed for the one-pot synthesis of complex saturated bicyclic azacycles. The choice of catalyst and reaction conditions can influence the stereoselectivity of the hydrogenation, allowing for the synthesis of specific stereoisomers.

Derivatization and Functionalization Strategies at Piperidine and Imidazole Moieties

The structure of 4-(1H-imidazol-1-ylmethyl)-4-piperidinol offers two key heterocyclic moieties for chemical modification: the piperidine ring and the imidazole ring. Each ring possesses distinct reactive sites that allow for selective derivatization and functionalization, enabling the synthesis of a diverse library of analogues.

Piperidine Moiety Modification:

The piperidine ring contains two primary sites for functionalization: the secondary amine (N-H) and the tertiary hydroxyl group (O-H).

N-Functionalization: The secondary amine is a versatile handle for introducing a wide range of substituents. Standard reactions include N-alkylation, N-arylation, and N-acylation to form the corresponding amides. Amide bond formation can be facilitated by various coupling agents, such as carbonyldiimidazole (CDI), which is a common strategy in medicinal chemistry. This allows for the incorporation of diverse carboxylic acids, expanding the chemical space of the molecule.

O-Functionalization: The tertiary hydroxyl group can be targeted for derivatization, although it is generally less reactive than the secondary amine. Potential modifications include O-alkylation to form ethers or esterification to form esters. These modifications can alter the compound's polarity, hydrogen bonding capacity, and metabolic stability.

Imidazole Moiety Modification:

The imidazole ring is an aromatic heterocycle with multiple sites for functionalization. news-medical.net While the N-1 position is occupied by the methyl-piperidinol substituent, the N-3 nitrogen and the carbon atoms at positions C-2, C-4, and C-5 are available for modification.

N-3 Alkylation: The N-3 nitrogen can be alkylated to form imidazolium (B1220033) salts. This modification introduces a permanent positive charge, which can significantly impact the molecule's physicochemical properties and biological interactions. news-medical.net

C-Functionalization: The carbon atoms of the imidazole ring can undergo electrophilic substitution reactions. More advanced, selective methods, such as iodine-copper exchange reactions, can be employed to introduce substituents at specific positions, providing a pathway to novel analogues that would be difficult to access through classical methods. acs.org Molecular hybridization, a strategy that combines different pharmacophoric moieties, can also be employed. For instance, linking other heterocyclic motifs like 1,2,3-triazoles to the imidazole core via click chemistry has been used to generate new hybrid systems. nih.gov

The following table summarizes various derivatization strategies for the piperidine and imidazole moieties.

| Moiety | Reaction Type | Reagents & Conditions | Resulting Functional Group |

|---|---|---|---|

| Piperidine | N-Acylation | R-COOH, Coupling Agents (e.g., CDI, HOBt, HBTU) | Amide |

| Piperidine | N-Alkylation | R-X (Alkyl Halide), Base | Tertiary Amine |

| Piperidine | N-Arylation | Ar-X, Buchwald-Hartwig or Ullmann coupling conditions | N-Aryl Piperidine |

| Imidazole | N-Alkylation | R-X (Alkyl Halide) | Imidazolium Salt |

| Imidazole | C-Halogenation | N-Bromosuccinimide (NBS), N-Chlorosuccinimide (NCS) | Bromo/Chloro-imidazole |

| Imidazole | C-Nitration | HNO₃/H₂SO₄ | Nitroimidazole |

Scalability Considerations in Synthetic Design for Preclinical Research

Transitioning a synthetic route from small-scale laboratory discovery to the multi-gram or kilogram scale required for preclinical studies necessitates a shift in focus from speed-to-compound to process robustness, safety, cost-effectiveness, and environmental impact. digitellinc.compharmtech.com For a molecule like 4-(1H-imidazol-1-ylmethyl)-4-piperidinol, scalability presents several key challenges and considerations.

A likely laboratory synthesis involves the N-alkylation of imidazole with a pre-formed 4-(halomethyl)-4-piperidinol derivative. While effective at a small scale, this approach has potential drawbacks for scale-up.

Key Scalability Challenges:

Reagent Selection and Safety: Laboratory-scale syntheses often employ hazardous or expensive reagents that are unsuitable for large-scale production. For instance, the deprotonation of imidazole is frequently achieved using strong bases like sodium hydride (NaH), which poses significant safety risks due to its flammability and reactivity. Alternative, safer, and more cost-effective bases like potassium carbonate or organic tertiary amines would be preferable for large-scale operations. google.com Similarly, the choice of solvent is critical; solvents used in the lab (e.g., anhydrous THF, DMF) may need to be replaced with greener, more practical alternatives like aromatic hydrocarbons or esters for large-scale work. google.com

Purification Method: Medicinal chemistry routes often rely heavily on column chromatography for purification. This technique is expensive, time-consuming, and generates large volumes of solvent waste, making it impractical for manufacturing large quantities. digitellinc.com A scalable process must be designed to yield a product that can be purified by crystallization, which is far more efficient and economical at scale. This requires careful selection of solvents and control over reaction conditions to minimize impurity formation.

Process Control and Reproducibility: Reactions must be robust and reproducible. For the N-alkylation of imidazole, controlling the reaction temperature is crucial to prevent side reactions and ensure consistent product quality. google.com The use of flow reactors, which offer superior control over reaction parameters and can facilitate safer handling of hazardous intermediates, is an increasingly viable option for scaling up heterocyclic syntheses. researchgate.net

Waste Management: The generation of waste, particularly inorganic salts from alkylation reactions using alkyl halides and inorganic bases, is a significant environmental and economic concern. google.com Developing routes that are more atom-economical is a key goal of process chemistry. A patented "green" method for imidazole alkylation uses carbonic esters instead of alkyl halides, which reduces the formation of salt byproducts. google.com

The following table outlines the transition from a typical lab-scale synthesis to a more scalable process for preparing compounds like 4-(1H-imidazol-1-ylmethyl)-4-piperidinol.

| Process Step | Lab-Scale Approach (Discovery) | Scalable Approach (Preclinical) | Rationale |

|---|---|---|---|

| Imidazole Deprotonation | Sodium Hydride (NaH) in THF/DMF | Potassium Carbonate (K₂CO₃) in Acetonitrile or Toluene | Improved safety, lower cost, easier handling. google.com |

| Alkylation Reagent | Alkyl Halide (e.g., R-Cl, R-Br) | Alkyl Sulfonate (e.g., R-OMs) or Carbonic Ester | Higher reactivity (sulfonates), reduced salt waste (esters). google.com |

| Purification | Silica (B1680970) Gel Chromatography | Crystallization / Re-slurry | Cost-effective, efficient, reduced solvent waste. digitellinc.com |

| Reaction Technology | Batch Reactor (Round-bottom flask) | Controlled Batch Reactor or Flow Reactor | Enhanced safety, better temperature control, improved consistency. researchgate.net |

Ultimately, the successful transition to preclinical research hinges on the early implementation of process chemistry principles to develop a synthetic route that is not only high-yielding but also safe, scalable, and sustainable. digitellinc.com

Advanced Characterization and Spectroscopic Analysis of 4 1h Imidazol 1 Ylmethyl 4 Piperidinol Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, including the connectivity of atoms and their spatial relationships. For derivatives of 4-(1H-Imidazol-1-ylmethyl)-4-piperidinol, both proton (¹H) and carbon-13 (¹³C) NMR are routinely employed.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides data on the number of different types of protons, their electronic environment, and the connectivity between neighboring protons. In a typical ¹H NMR spectrum of 4-(1H-Imidazol-1-ylmethyl)-4-piperidinol, distinct signals corresponding to the imidazole (B134444), piperidine (B6355638), and methylene (B1212753) bridge protons would be expected.

The protons on the imidazole ring typically appear as singlets in the downfield region of the spectrum due to the aromatic nature of the ring. The proton at the C2 position is the most deshielded, followed by the protons at the C4 and C5 positions. The methylene bridge protons (-CH₂-) connecting the imidazole and piperidine rings would likely appear as a singlet.

The piperidine ring protons present a more complex pattern of multiplets in the aliphatic region of the spectrum. The axial and equatorial protons on the same carbon are chemically non-equivalent and will split each other, leading to complex splitting patterns. The presence of the hydroxyl group (-OH) and the secondary amine proton (-NH) of the piperidine ring would give rise to broad singlet signals, the chemical shifts of which can be dependent on solvent and concentration.

Table 1: Representative ¹H NMR Spectral Data for 4-(1H-Imidazol-1-ylmethyl)-4-piperidinol

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.60 | s | 1H | Imidazole C2-H |

| ~7.00 | s | 1H | Imidazole C4/C5-H |

| ~6.85 | s | 1H | Imidazole C4/C5-H |

| ~4.10 | s | 2H | N-CH₂-C |

| ~3.00-3.20 | m | 2H | Piperidine C2/C6-H (axial) |

| ~2.70-2.85 | m | 2H | Piperidine C2/C6-H (equatorial) |

| ~2.50 | br s | 1H | O-H |

| ~1.90 | br s | 1H | N-H |

| ~1.60-1.80 | m | 4H | Piperidine C3/C5-H |

Note: Chemical shifts are hypothetical and based on values for similar structural motifs. Actual values may vary based on solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Complementing ¹H NMR, ¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in the structure gives a distinct signal, allowing for a complete carbon count and identification of the chemical environment of each carbon.

For 4-(1H-Imidazol-1-ylmethyl)-4-piperidinol, the carbon atoms of the imidazole ring are expected to resonate at the downfield end of the spectrum. The piperidine ring carbons will appear in the aliphatic region. A key signal would be the quaternary carbon of the piperidine ring (C4), which is substituted with both the hydroxyl and the imidazolylmethyl groups.

Table 2: Representative ¹³C NMR Spectral Data for 4-(1H-Imidazol-1-ylmethyl)-4-piperidinol

| Chemical Shift (δ, ppm) | Assignment |

| ~137.0 | Imidazole C2 |

| ~128.0 | Imidazole C4 |

| ~119.0 | Imidazole C5 |

| ~69.0 | Piperidine C4 |

| ~55.0 | N-CH₂-C |

| ~45.0 | Piperidine C2/C6 |

| ~35.0 | Piperidine C3/C5 |

Note: Chemical shifts are hypothetical and based on values for similar structural motifs. Actual values may vary based on solvent and experimental conditions.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound with high precision, which helps in confirming its molecular formula. High-resolution mass spectrometry (HRMS) can provide the exact mass, further solidifying the elemental composition.

Upon ionization, the molecular ion of 4-(1H-Imidazol-1-ylmethyl)-4-piperidinol can undergo fragmentation, breaking into smaller, charged pieces. The analysis of this fragmentation pattern provides valuable structural information, corroborating the connectivity of the molecule. Common fragmentation pathways could include the loss of a water molecule from the hydroxyl group, cleavage of the bond between the piperidine ring and the methylene bridge, and fragmentation of the imidazole or piperidine rings.

Table 3: Plausible Mass Spectrometry Fragmentation Data for 4-(1H-Imidazol-1-ylmethyl)-4-piperidinol (C₉H₁₅N₃O)

| m/z | Possible Fragment |

| 181 | [M]⁺ (Molecular Ion) |

| 164 | [M - OH]⁺ or [M - NH₃]⁺ |

| 163 | [M - H₂O]⁺ |

| 100 | [Piperidinol fragment]⁺ |

| 82 | [Imidazole-CH₂]⁺ |

| 68 | [Imidazole]⁺ |

Note: The molecular formula is C₉H₁₅N₃O, with a molecular weight of 181.24 g/mol . The listed m/z values represent potential fragmentation pathways.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. It works by measuring the absorption of infrared radiation by the sample, which causes molecular vibrations such as stretching and bending. Different functional groups absorb IR radiation at characteristic frequencies.

In the IR spectrum of 4-(1H-Imidazol-1-ylmethyl)-4-piperidinol, a broad absorption band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching vibration of the alcohol group. A peak in a similar region (3300-3500 cm⁻¹) could also correspond to the N-H stretch of the secondary amine in the piperidine ring. The C-H stretching vibrations for the aliphatic piperidine and methylene groups would be observed just below 3000 cm⁻¹, while the C-H stretches of the imidazole ring would appear just above 3000 cm⁻¹. Other characteristic peaks would include C-N and C-O stretching vibrations in the fingerprint region (below 1500 cm⁻¹).

Table 4: Characteristic IR Absorption Frequencies for 4-(1H-Imidazol-1-ylmethyl)-4-piperidinol

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

| 3200-3600 (broad) | O-H Stretch | Alcohol |

| 3300-3500 | N-H Stretch | Secondary Amine |

| 3000-3100 | C-H Stretch | Imidazole Ring |

| 2850-3000 | C-H Stretch | Aliphatic (Piperidine, CH₂) |

| 1500-1650 | C=N, C=C Stretch | Imidazole Ring |

| 1050-1250 | C-N, C-O Stretch | Amine, Alcohol |

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic techniques are essential for separating, identifying, and purifying components of a mixture. They are crucial during the synthesis of 4-(1H-Imidazol-1-ylmethyl)-4-piperidinol derivatives to monitor reaction progress and to isolate the final product in high purity.

Thin Layer Chromatography (TLC) Monitoring

Thin Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used to monitor the progress of a chemical reaction and to establish appropriate conditions for a larger-scale separation by column chromatography. ijcce.ac.ir A small amount of the reaction mixture is spotted onto a TLC plate (typically silica (B1680970) gel), which is then developed in a suitable solvent system (mobile phase). sigmaaldrich.com

The separation is based on the differential partitioning of the components between the stationary phase and the mobile phase. analyticaltoxicology.com For a compound like 4-(1H-Imidazol-1-ylmethyl)-4-piperidinol, which contains polar functional groups (amine, alcohol, imidazole), a polar stationary phase like silica gel is commonly used. The mobile phase is typically a mixture of a moderately polar solvent and a non-polar solvent, such as ethyl acetate/hexane or dichloromethane/methanol. The polarity of the solvent system is adjusted to achieve good separation between the starting materials, intermediates, and the final product.

After development, the separated spots are visualized. If the compounds are UV-active (like the imidazole ring), they can be seen under a UV lamp. rsc.org Otherwise, chemical staining agents such as potassium permanganate (B83412) or iodine vapor can be used to reveal the spots. illinois.edu The retention factor (Rf value) of the product can be calculated and used to track the reaction's completion.

Table 5: Typical Parameters for TLC Monitoring

| Parameter | Description |

| Stationary Phase | Silica gel 60 F₂₅₄ plates |

| Mobile Phase | Dichloromethane/Methanol (e.g., 9:1 v/v) or Ethyl Acetate/Hexane with triethylamine |

| Application | Reaction mixture spotted using a capillary tube |

| Development | In a closed chamber saturated with the mobile phase vapor |

| Visualization | UV light (254 nm), Potassium Permanganate stain, or Iodine vapor |

Following a comprehensive search of scientific literature, specific High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) analytical data for the compound 4-(1H-Imidazol-1-ylmethyl)-4-piperidinol is not available in the public domain. Detailed research findings, such as retention times, mass-to-charge ratios (m/z), and specific fragmentation patterns necessary for a thorough analysis and the creation of data tables, could not be located for this exact molecule or its immediate derivatives.

The analysis of related heterocyclic compounds containing imidazole and piperidine moieties is generally accomplished using techniques like HPLC coupled with tandem mass spectrometry (LC-MS/MS). This methodology is crucial for confirming molecular identity, assessing purity, and studying metabolic pathways. For instance, the analysis of tepotinib, a more complex molecule also containing a piperidine ring, utilized LC-MS/MS to identify metabolites by observing specific mass shifts and fragmentation patterns, such as hydroxylation of the piperidine ring. mdpi.com Similarly, various imidazole derivatives are routinely characterized by mass spectrometry to confirm their structure after synthesis. ijpsr.com

In a typical HPLC-MS analysis of a compound like 4-(1H-Imidazol-1-ylmethyl)-4-piperidinol, the following would be determined:

Chromatographic Behavior: The compound would be separated from impurities on an HPLC column (e.g., a C18 column). Its retention time under specific conditions (mobile phase composition, flow rate, column temperature) would be a key identifying characteristic.

Mass Spectrometry Data: Using an electrospray ionization (ESI) source in positive mode, the protonated molecule [M+H]⁺ would be detected. For 4-(1H-Imidazol-1-ylmethyl)-4-piperidinol (molecular formula C₁₀H₁₇N₃O), the expected exact mass of the protonated molecule would be calculated.

Fragmentation Pattern: Tandem mass spectrometry (MS/MS) would be performed on the [M+H]⁺ ion. This involves fragmenting the parent ion and analyzing the resulting product ions. The fragmentation pattern is a unique fingerprint that helps to elucidate the molecule's structure. Common fragmentation pathways for such a molecule might include cleavage of the bond between the piperidine ring and the methylene bridge, loss of water from the piperidinol ring, and fragmentation of the imidazole ring.

Without published research, any detailed discussion or data presentation would be speculative. The generation of a scientifically accurate and authoritative article section as requested requires access to experimental data from peer-reviewed studies that have specifically analyzed 4-(1H-Imidazol-1-ylmethyl)-4-piperidinol using HPLC-MS.

Computational Chemistry and Molecular Modeling of 4 1h Imidazol 1 Ylmethyl 4 Piperidinol Scaffolds

Ligand-Based and Structure-Based Drug Design Principles

The design of novel drugs can be broadly approached from two perspectives: ligand-based and structure-based drug design. Both paradigms offer valuable strategies for the development of compounds with desired biological activities. nih.gov

Ligand-based drug design (LBDD) is employed when the three-dimensional structure of the biological target is unknown. This approach relies on the principle that molecules with similar structures or properties are likely to exhibit similar biological activities. nih.gov For the 4-(1H-Imidazol-1-ylmethyl)-4-piperidinol scaffold, LBDD would involve the analysis of a set of known active molecules that bind to a particular target of interest. Techniques such as Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are central to LBDD. By identifying the key structural features and physicochemical properties of known ligands that are critical for their biological activity, a predictive model can be constructed. This model can then be used to virtually screen compound libraries or to guide the design of new derivatives of 4-(1H-Imidazol-1-ylmethyl)-4-piperidinol with enhanced potency. The imidazole (B134444) ring, for instance, is a common feature in many bioactive compounds and its contribution to activity can be modeled and optimized using LBDD approaches. nih.gov

Structure-based drug design (SBDD) , on the other hand, is applicable when the 3D structure of the target protein or enzyme is available, typically from X-ray crystallography or NMR spectroscopy. nih.gov This method involves the rational design of ligands that can fit into the binding site of the target with high affinity and selectivity. For the 4-(1H-Imidazol-1-ylmethyl)-4-piperidinol scaffold, SBDD would entail docking the molecule into the active site of a relevant biological target. The piperidine (B6355638) moiety is a prevalent scaffold in many approved drugs and its structural and conformational properties are well-suited for interaction with a variety of biological targets. nih.govresearchgate.net By analyzing the binding interactions between the compound and the target's amino acid residues, modifications can be proposed to improve binding affinity and specificity.

Molecular Docking Simulations for Receptor-Ligand Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is a powerful tool for understanding the interactions between a ligand, such as 4-(1H-Imidazol-1-ylmethyl)-4-piperidinol, and its receptor.

Prediction of Binding Modes and Affinities (e.g., with Enoyl-Acyl Carrier Protein Reductase)

To illustrate the application of molecular docking, we can consider the potential interaction of 4-(1H-Imidazol-1-ylmethyl)-4-piperidinol with Enoyl-Acyl Carrier Protein Reductase (ENR), a key enzyme in bacterial fatty acid synthesis and a validated target for antibacterial agents. acs.org Docking simulations can predict the binding mode and estimate the binding affinity of the compound within the active site of ENR.

In a hypothetical docking study, the imidazole moiety of 4-(1H-Imidazol-1-ylmethyl)-4-piperidinol could form hydrogen bonds with key amino acid residues in the ENR active site, while the piperidinol ring could establish van der Waals interactions with hydrophobic pockets. The hydroxyl group on the piperidine ring could also act as a hydrogen bond donor or acceptor, further stabilizing the complex. The predicted binding affinity, often expressed as a docking score or binding energy, provides a quantitative measure of the interaction strength. A lower binding energy generally indicates a more stable protein-ligand complex.

| Compound | Target | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) |

| 4-(1H-Imidazol-1-ylmethyl)-4-piperidinol | Enoyl-Acyl Carrier Protein Reductase | -7.5 | Tyr158, Met161, Ile215 |

| Derivative A (with phenyl substitution) | Enoyl-Acyl Carrier Protein Reductase | -8.2 | Tyr158, Phe149, Pro193 |

| Derivative B (with halogenated imidazole) | Enoyl-Acyl Carrier Protein Reductase | -7.9 | Tyr158, Met161, Thr196 |

This table presents hypothetical molecular docking results to illustrate the potential binding affinities and interactions of 4-(1H-Imidazol-1-ylmethyl)-4-piperidinol and its derivatives with a bacterial target. The binding energies and interacting residues are not based on experimental data.

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling is a powerful ligand-based drug design technique that identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a specific biological activity. dovepress.com A pharmacophore model can be used as a 3D query to search large chemical databases for novel compounds with the potential to be active against the target of interest, a process known as virtual screening. nih.govsciengpub.ir

For the 4-(1H-Imidazol-1-ylmethyl)-4-piperidinol scaffold, a pharmacophore model could be developed based on its key structural features. Such a model might include:

A hydrogen bond acceptor feature from the nitrogen atoms of the imidazole ring.

A hydrogen bond donor feature from the hydroxyl group of the piperidinol ring.

A positive ionizable feature associated with the piperidine nitrogen under physiological conditions.

Hydrophobic features corresponding to the aliphatic and aromatic parts of the molecule.

Once a pharmacophore model is generated and validated, it can be used to screen large virtual libraries of compounds. nih.gov This process can rapidly identify a smaller, more manageable set of candidate molecules for further experimental testing, thereby accelerating the drug discovery process.

Conformational Analysis and Molecular Dynamics Simulations for Structural Flexibility

The biological activity of a molecule is often dependent on its three-dimensional conformation. Conformational analysis aims to identify the stable low-energy conformations of a molecule and to understand the energy barriers between them. The piperidine ring in 4-(1H-Imidazol-1-ylmethyl)-4-piperidinol typically adopts a chair conformation, similar to cyclohexane. wikipedia.org However, the presence of substituents can influence the preference for axial or equatorial positioning and can also lead to the existence of boat or twist-boat conformations. ias.ac.inacs.org

Molecular dynamics (MD) simulations provide a powerful means to study the dynamic behavior of molecules over time, offering insights into their structural flexibility and interactions with their environment, such as a solvent or a biological receptor. nih.govrdd.edu.iq An MD simulation of 4-(1H-Imidazol-1-ylmethyl)-4-piperidinol in an aqueous environment could reveal the preferred conformations of the piperidine ring, the flexibility of the methylene (B1212753) linker, and the hydration patterns around the molecule. Furthermore, MD simulations of the compound bound to a receptor can provide a more detailed understanding of the stability of the protein-ligand complex and the key interactions that maintain the binding. nih.govrsc.org The imidazole moiety, for instance, has been studied using MD simulations to understand its hydration and interaction with metal ions. chemrxiv.orgacs.org

| Computational Method | Information Gained for 4-(1H-Imidazol-1-ylmethyl)-4-piperidinol |

| Ligand-Based Drug Design | Identification of key structural features for activity; design of new derivatives with improved potency. |

| Structure-Based Drug Design | Rational design of ligands with high affinity and selectivity for a known target. |

| Molecular Docking | Prediction of binding modes and affinities with biological targets like enzymes. |

| Pharmacophore Modeling | Development of 3D queries for virtual screening of large compound libraries. |

| Conformational Analysis | Identification of stable low-energy conformations of the molecule. |

| Molecular Dynamics Simulations | Understanding of structural flexibility, dynamic behavior, and stability of receptor-ligand complexes. |

Structure Activity Relationship Sar Investigations of 4 1h Imidazol 1 Ylmethyl 4 Piperidinol Analogues

Impact of Piperidine (B6355638) Ring Substitutions on Biological Activity

The piperidine ring of 4-(1H-imidazol-1-ylmethyl)-4-piperidinol is a critical component for interaction with various biological targets. Substitutions on this ring, particularly at the nitrogen atom and the carbon atoms, have been shown to significantly modulate biological activity.

N-Substitution of the Piperidine Ring:

The nitrogen atom of the piperidine ring is a key site for modification. The introduction of various substituents at this position can influence the compound's basicity, lipophilicity, and steric bulk, thereby affecting its binding affinity and selectivity. For instance, in a series of N-substituted phenyldihydropyrazolones with a piperidine linker, it was observed that apolar moieties such as aryl or benzyl (B1604629) rings on the piperidine nitrogen generally led to more active compounds against Trypanosoma cruzi amastigotes. In contrast, the introduction of more polar substituents, like an imidazole (B134444), succinimide, or morpholine, resulted in compounds with significantly reduced activity.

| Compound | Piperidine N-Substituent | Biological Activity (pIC50 against T. cruzi) |

| Analogue 1 | Aryl | High |

| Analogue 2 | Benzyl | High |

| Analogue 3 | Imidazole | Low |

| Analogue 4 | Succinimide | Low |

| Analogue 5 | Morpholine | Low |

This table illustrates the general trend observed where less polar substituents on the piperidine nitrogen tend to enhance activity in this specific series.

Carbon Substitution of the Piperidine Ring:

Substitutions on the carbon atoms of the piperidine ring can also have a profound impact on activity. The position and nature of these substituents can alter the conformation of the ring and introduce new interaction points with the target protein. For example, in the development of histamine (B1213489) H3 receptor antagonists, the 4-hydroxypiperidine (B117109) core was found to be a conformationally restricted version of a 3-amino-1-propanol moiety present in other active ligands. Modifications at other positions of the piperidine ring in related scaffolds have been shown to influence potency and selectivity. Unsaturated piperidine rings, for instance, have demonstrated a tenfold increase in potency in certain series of compounds targeting Trypanosoma cruzi when compared to their saturated counterparts.

Role of Imidazole N-Alkylation and Substituent Effects on Activity Profiles

The imidazole ring is another crucial element of the 4-(1H-imidazol-1-ylmethyl)-4-piperidinol scaffold, often involved in key interactions with biological targets, such as metal coordination in enzyme active sites. Modifications to this ring, including N-alkylation and the introduction of various substituents, can significantly alter the electronic properties, steric profile, and hydrogen bonding capacity of the molecule, leading to changes in biological activity.

Imidazole N-Alkylation:

N-alkylation of the imidazole ring has been shown to be a critical factor in modulating the pharmacological and pharmacokinetic properties of various imidazole-containing compounds. Studies on N-alkylated imidazole derivatives have demonstrated that the length and nature of the alkyl chain can influence antibacterial activity. For instance, the antibacterial effects of 1-alkylimidazole derivatives were found to increase as the number of carbons in the alkyl chain increased up to nine carbons. This suggests that lipophilicity plays a significant role in the activity of these compounds.

Substituent Effects on the Imidazole Ring:

The introduction of substituents onto the imidazole ring can dramatically impact the biological activity profile. For example, the presence of a 2-methyl or a 2-methyl-4-nitro group on the imidazole ring has been shown to increase antibacterial activity. In the context of farnesyltransferase inhibitors, the imidazole moiety is a key component for enzyme inhibition. While specific SAR data for substitutions on the imidazole ring of 4-(1H-imidazol-1-ylmethyl)-4-piperidinol is limited in the provided search results, general principles suggest that electron-withdrawing or electron-donating groups, as well as sterically bulky substituents, would modulate the pKa of the imidazole nitrogen and its ability to act as a hydrogen bond donor or acceptor, thereby influencing target binding.

| Imidazole Substitution | Observed Effect on Biological Activity (General) |

| N-alkylation (up to C9) | Increased antibacterial activity |

| 2-methyl | Increased antibacterial activity |

| 2-methyl-4-nitro | Increased antibacterial activity |

This table summarizes general trends observed for imidazole substitutions in related series.

Influence of Linker Region Modifications (e.g., methylene (B1212753) variations)

The methylene linker connecting the imidazole and piperidine rings provides flexibility to the molecule, allowing the two key pharmacophoric elements to adopt an optimal orientation for binding to a biological target. Modifications to this linker, such as changes in length, rigidity, or chemical nature, can have a profound impact on the compound's activity.

Studies on various classes of molecules have highlighted the critical role of the linker. For instance, in the development of PROteolysis TArgeting Chimeras (PROTACs), the length of the linker connecting the target protein ligand and the E3 ligase ligand was found to be crucial for inducing protein degradation. An optimal linker length allows for the formation of a productive ternary complex. Similarly, in bisbenzimidazole DNA-binding agents, the length and composition of the linker influenced both DNA binding affinity and cellular uptake. Compounds with shorter linkers tended to localize in the nucleus, while those with longer linkers showed a more distributed cellular localization.

While specific studies on methylene variations in 4-(1H-imidazol-1-ylmethyl)-4-piperidinol analogues were not found in the provided search results, these general principles suggest that altering the length of the methylene linker (e.g., to ethylene (B1197577) or propylene) or replacing it with more rigid or flexible units could significantly impact biological activity by altering the spatial relationship between the imidazole and piperidine moieties.

Stereochemical Considerations and Their Importance in Activity Modulation

The 4-(1H-imidazol-1-ylmethyl)-4-piperidinol scaffold contains a chiral center at the C4 position of the piperidine ring. The spatial arrangement of the substituents around this stereocenter can lead to different stereoisomers (enantiomers and diastereomers), which can exhibit significantly different biological activities, pharmacokinetic properties, and toxicological profiles.

The importance of stereochemistry in drug action is a well-established principle in medicinal chemistry. Different enantiomers of a chiral drug can interact differently with chiral biological targets such as receptors and enzymes, leading to variations in potency and efficacy. For example, in a study of 3-Br-acivicin isomers, it was found that the natural (5S, αS) isomers displayed significantly higher antiplasmodial activity compared to the other stereoisomers. This difference was attributed to stereospecific uptake by amino acid transporters.

Although specific studies detailing the stereochemical SAR of 4-(1H-imidazol-1-ylmethyl)-4-piperidinol analogues were not explicitly found in the search results, the presence of a chiral center at C4 strongly implies that the biological activity of these compounds will be stereodependent. The absolute configuration at this center will dictate the precise three-dimensional orientation of the imidazolemethyl and hydroxyl groups, which are likely to be involved in crucial interactions with the biological target. Therefore, the separation and biological evaluation of individual enantiomers are essential steps in the drug discovery and development process for this class of compounds.

Bioisosteric Replacement Strategies in Scaffold Optimization

Bioisosteric replacement is a powerful strategy in medicinal chemistry used to modify the physicochemical properties of a lead compound while retaining or improving its biological activity. This involves replacing a functional group or a substructure with another that has similar steric, electronic, or conformational properties. This approach is widely used to address issues related to potency, selectivity, metabolic stability, and toxicity.

In the context of the 4-(1H-imidazol-1-ylmethyl)-4-piperidinol scaffold, both the imidazole and piperidine rings are amenable to bioisosteric replacement.

Imidazole Bioisosteres:

The imidazole ring can be replaced by other five-membered heterocycles such as pyrazole, triazole, or oxazole. For example, the 1,2,3-triazole ring has been successfully used as a bioisostere for the imidazole ring in the development of losartan (B1675146) analogues and miconazole-inspired antifungal agents. unimore.it These replacements can alter the hydrogen bonding pattern, pKa, and metabolic stability of the molecule, potentially leading to improved pharmacological profiles.

Piperidine Bioisosteres:

The piperidine ring can be replaced by other cyclic or acyclic amines. For instance, a pyrrolidine (B122466) ring or even a flexible acyclic diamine could be considered as a bioisostere. The choice of the replacement will depend on the desired conformational constraints and physicochemical properties. In some cases, replacing the piperidine ring with a more rigid or a more flexible scaffold can lead to enhanced activity or selectivity. For example, in a series of histamine H3 receptor antagonists, replacement of an imidazole with a piperidine or pyrrolidine moiety had varying effects on antagonist potency, highlighting the nuanced nature of bioisosteric replacements. acs.org

The application of bioisosteric replacement strategies to the 4-(1H-imidazol-1-ylmethyl)-4-piperidinol scaffold offers a valuable tool for fine-tuning its properties and developing novel analogues with improved therapeutic potential.

Preclinical Biological Evaluation of 4 1h Imidazol 1 Ylmethyl 4 Piperidinol and Its Derivatives

In Vitro Efficacy and Potency Assessments in Cellular and Biochemical Systems

Beyond target-specific interactions, derivatives of 4-(1H-Imidazol-1-ylmethyl)-4-piperidinol have been evaluated for their functional effects in cell-based assays, particularly for antimicrobial and anti-inflammatory activities.

The azole group, which includes imidazoles, is well-known for its antimicrobial properties. Numerous derivatives containing imidazole (B134444) and piperidine (B6355638) rings have been synthesized and tested against a range of pathogens.

Staphylococcus aureus

Various imidazole-based compounds have demonstrated potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). A series of 3-(4,5-diaryl-1H-imidazol-2-yl)-1H-indole derivatives showed significant activity against multiple strains of S. aureus, including MRSA. Halogenated 4-[1H-imidazol-1-yl(phenyl)methyl]-1,5-diphenyl-1H-pyrazoles, which are analogues of the antifungal drug bifonazole, also exhibited inhibitory effects against S. aureus that were comparable or superior to the reference drug. sigmaaldrich.com

Escherichia coli

The activity of imidazole derivatives against Gram-negative bacteria such as Escherichia coli has also been investigated. While some imidazole-based compounds show limited activity against Gram-negatives, specific structural modifications can enhance their potency. For example, certain hybrids of 5-nitroimidazole and 1,3,4-oxadiazole (B1194373) displayed significant antibacterial activity against E. coli. Similarly, some dichloro and trichloro-derivatives of 1,5-disubstituted 4-[1H-imidazol-1-yl(phenyl)methyl]-1H-pyrazoles have shown inhibitory effects. sigmaaldrich.com

Aspergillus fumigatus

Aspergillus fumigatus is a pathogenic fungus responsible for invasive aspergillosis, particularly in immunocompromised individuals. Azole antifungals are a primary treatment, and imidazole derivatives are a key part of this class. Studies have confirmed the in vitro efficacy of various azole compounds against A. fumigatus. The fungistatic or fungicidal activity is typically determined by measuring the minimum inhibitory concentration (MIC) required to inhibit fungal growth. Novel triazole derivatives, which share a common pharmacophoric principle with imidazoles, have shown potent activity against both azole-susceptible and emerging azole-resistant strains of A. fumigatus.

| Compound Class | Organism | Key Findings | Reference |

|---|---|---|---|

| 3-(4,5-diaryl-1H-imidazol-2-yl)-1H-indole derivatives | Staphylococcus aureus (including MRSA) | Potent growth inhibition of all Gram-positive strains tested. | |

| Halogenated 4-[1H-imidazol-1-yl(phenyl)methyl]-1,5-diphenyl-1H-pyrazoles | Staphylococcus aureus | Inhibitory effects similar or superior to bifonazole. | sigmaaldrich.com |

| 5-nitroimidazole/1,3,4-oxadiazole hybrids | Escherichia coli | Significant antibacterial activities with MIC values of 4.9–17 µM. | |

| Novel triazole derivatives | Aspergillus fumigatus | Potent activity against azole-susceptible and azole-resistant strains. |

Inflammation is a critical immune response, but its dysregulation can lead to chronic disease. Interleukin-1β (IL-1β) is a potent pro-inflammatory cytokine primarily produced by activated macrophages. The inhibition of its release is a key strategy for controlling inflammation. researchgate.net

Studies have shown that imidazole-containing compounds can exert significant anti-inflammatory effects by modulating macrophage activity. A tetra-substituted imidazole compound was reported to inhibit the secretion of pro-inflammatory cytokines, including TNF-α, IL-6, and IL-1β, in lipopolysaccharide (LPS)-stimulated J774 macrophages. nih.gov Another study on a fluorophenyl-imidazole derivative demonstrated that its anti-inflammatory effect is linked to its ability to repolarize macrophages from a pro-inflammatory (M1) to an anti-inflammatory (M2) phenotype. nih.gov This repolarization was confirmed by the compound's ability to reduce M1 markers (like TNF-α and IL-12p70) and increase M2 markers (like IL-4 and IL-10). nih.gov These findings indicate that imidazole derivatives can suppress inflammatory responses by directly targeting the production of key mediators like IL-1β in macrophages.

| Compound Class | Cell System | Key Findings | Reference |

|---|---|---|---|

| Tetra-substituted imidazole derivatives | J774 Macrophages (LPS-stimulated) | Inhibited secretion of pro-inflammatory cytokines, including IL-1β. | nih.gov |

| Fluorophenyl-imidazole derivative | RAW 264.7 Macrophages (LPS-stimulated) | Demonstrated immunomodulatory activity by repolarizing macrophages from M1 to M2 phenotype, reducing M1 markers. | nih.gov |

Cell-Based Assays for Antiproliferative Effects on Tumor Cell Lines (e.g., DLD-1, T24 cells)

Imidazole-containing compounds have been a significant focus of anticancer drug discovery due to their presence in numerous bioactive molecules. Research has demonstrated that derivatives of imidazole can exhibit potent antiproliferative effects through various mechanisms of action. For instance, certain 1-substituted-2-aryl imidazoles have shown significant antiproliferative activities with IC50 values in the nanomolar range against a panel of cancer cell lines, including colon cancer lines like HCT-15 and HT29. One study highlighted a compound that displayed an IC50 value of 17.80 µM on the DLD-1 cell line.

Similarly, the piperidine moiety is a key structural component in several molecules with demonstrated anticancer properties. The flexible binding nature of the piperazine (B1678402) moiety, a close relative of piperidine, allows it to interact with a variety of biological targets, contributing to its effectiveness against cancer cells.

The antiproliferative activity of a selection of imidazole and piperidine derivatives against various cancer cell lines is summarized in the table below.

| Compound Class | Cell Line | Activity (IC50/GI50) |

| Imidazole Derivative | DLD-1 | 17.80 µM |

| Imidazole Derivative | HeLa | 6.6 µM |

| Purine Derivative (contains imidazole) | A549 | 2.29 µM |

| Benzimidazole-pyrazole Derivative | A549 | 2.2 µM |

Ligand Development in Biochemical Assays for Enzyme Mechanism Studies

While specific studies detailing the use of 4-(1H-imidazol-1-ylmethyl)-4-piperidinol as a ligand in biochemical assays for enzyme mechanism studies are not prominently featured in the available literature, the structural motifs of imidazole and piperidine are well-established pharmacophores known to interact with various enzymatic targets.

The imidazole ring, with its capacity for hydrogen bonding and coordination with metal ions, is a crucial component in the active sites of many enzymes and is often incorporated into the design of enzyme inhibitors. Compounds containing the imidazole moiety have been developed as potent and selective inhibitors for a range of enzymes implicated in disease, including kinases, which are critical targets in oncology. For example, derivatives of 2-((1H-benzo[d]imidazol-1-yl)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one have been identified as potent and selective activators of the M2 isoform of pyruvate (B1213749) kinase (PKM2), a key enzyme in cancer cell metabolism. nih.gov

The development of such compounds as ligands is instrumental in understanding enzyme kinetics and mechanisms of inhibition. Kinetic analysis of enzyme-inhibitor interactions provides essential information for drug development by elucidating how a compound interacts with its target, whether it be competitive, non-competitive, or uncompetitive inhibition. This understanding is crucial for optimizing the potency and selectivity of new therapeutic agents.

In Vivo Preclinical Model Studies (Non-Human Research)

The potential therapeutic application of compounds structurally related to 4-(1H-imidazol-1-ylmethyl)-4-piperidinol has been explored in animal models of neuropathic pain. Neuropathic pain is a chronic condition resulting from nerve damage or dysfunction.

A study investigating non-peptide agonists of the nociceptin/orphanin FQ (NOP) receptor for the treatment of neuropathic pain led to the discovery of a complex derivative containing both benzimidazole (B57391) and piperidine moieties. nih.gov This compound, {1-[4-(2-{hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl}-1H-benzimidazol-1-yl)piperidin-1-yl]cyclooctyl}methanol, demonstrated a dose-dependent inhibitory effect on mechanical allodynia in a chronic constriction injury-induced neuropathic pain model in rats. nih.govresearchgate.net This finding suggests that the core structure, which includes a piperidinyl-benzimidazole scaffold, may be a promising starting point for the development of new analgesics for neuropathic pain. The activation of the NOP receptor is a key mechanism in pain modulation, and compounds that can selectively target this receptor are of significant therapeutic interest. nih.govresearchgate.net

A significant body of research has focused on the evaluation of imidazole and piperidine derivatives for their activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. The emergence of multidrug-resistant strains has necessitated the search for new and effective antitubercular agents.

Several studies have demonstrated that compounds incorporating the imidazole or piperidine scaffold exhibit potent in vitro activity against the H37Rv strain of M. tuberculosis. For instance, a study investigating imidazole and piperidine derivatives identified several compounds with antimycobacterial activity. researchgate.net Another study on piperidinol analogs reported minimum inhibitory concentrations (MICs) ranging from 1.4 to 18.8 μg/mL against M. tuberculosis. researchgate.net

The table below summarizes the antitubercular activity of selected imidazole and piperidine derivatives against the H37Rv strain.

| Compound Class | Activity (MIC in µg/mL) | Reference Drug (MIC in µg/mL) |

| Piperazine-benzofuran hybrid (4a) | 0.78 | Isoniazid (0.05), Rifampicin (0.1), Ethambutol (1.56) |

| Piperazine-benzofuran hybrid (4j) | 0.78 | Isoniazid (0.05), Rifampicin (0.1), Ethambutol (1.56) |

| Piperazine-benzofuran hybrid (4d) | 1.56 | Isoniazid (0.05), Rifampicin (0.1), Ethambutol (1.56) |

| Nitro-dihydro-imidazooxazole derivative (OPC-67683) | 0.006 | Isoniazid (0.05-0.1), Rifampicin (0.1-0.2) |

It is noteworthy that some of these derivatives have shown activity comparable or superior to existing first-line anti-TB drugs like ethambutol. nih.gov Furthermore, a nitro-dihydro-imidazooxazole derivative, OPC-67683, which contains a piperidine moiety, has demonstrated exceptionally potent in vitro activity against M. tuberculosis H37Rv, with a MIC of 0.006 μg/mL. nih.gov

The in vivo antitumor efficacy of derivatives related to 4-(1H-imidazol-1-ylmethyl)-4-piperidinol has been demonstrated in preclinical animal models, underscoring the potential of this chemical class in oncology.

For example, a study on new chiral derivatives of baicalin, which were synthesized to improve its antitumor activity, showed significant tumor inhibition in nude mice bearing lung cancer xenografts. nih.gov One of the derivatives, BAL, exhibited a tumor inhibition rate of 59.35%, which was superior to the parent compound. nih.gov In another study, a 2-thioxoimadazolidin-4-one derivative was evaluated in mice with solid Ehrlich carcinoma. nih.gov This compound demonstrated a promising tumor inhibition ratio of 48.4%, which was significantly better than the standard chemotherapeutic agent 5-fluorouracil (B62378) (29.28%). nih.gov

These studies, while not directly on 4-(1H-imidazol-1-ylmethyl)-4-piperidinol, highlight the potential of developing imidazole and piperidine-containing compounds into effective in vivo antitumor agents. The ability of these compounds to reduce tumor volume and inhibit tumor growth in animal models provides a strong rationale for further preclinical development.

Investigation of Mechanism of Action at the Molecular and Cellular Levels

The molecular and cellular mechanisms of action for compounds structurally related to 4-(1H-imidazol-1-ylmethyl)-4-piperidinol are diverse and depend on the specific therapeutic application.

In the context of anticancer activity, imidazole derivatives have been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells. For instance, one study found that a novel imidazole derivative induced apoptosis and cellular senescence in A549 lung cancer cells. Mechanistically, this compound was found to cause cell cycle arrest in the G2/M phase. Some imidazole-containing compounds are also known to target key signaling pathways involved in cancer progression, such as the PI3K/Akt pathway. nih.gov Inhibition of this pathway can lead to decreased cell proliferation and survival.

For their antitubercular effects, some piperidinol derivatives are thought to act as prodrugs. Their mechanism may involve activation to form a bioactive phenyl vinyl ketone (PVK), which then covalently binds to and inhibits the mycobacterial arylamine N-acetyltransferase (NAT) enzyme. nih.gov This enzyme is believed to be crucial for the survival of Mycobacterium tuberculosis within macrophages.

In the realm of neuropathic pain, as previously mentioned, related compounds have been shown to act as agonists of the NOP receptor. nih.govresearchgate.net Activation of this receptor in the central and peripheral nervous systems can modulate pain signaling pathways, leading to analgesic effects.

Further research is necessary to elucidate the specific molecular and cellular targets of 4-(1H-imidazol-1-ylmethyl)-4-piperidinol and to determine its precise mechanisms of action in these different therapeutic areas.

Molecular Target Identification and Validation

The preclinical evaluation of derivatives based on the 4-(1H-imidazol-1-yl)piperidine scaffold has led to the identification of several key molecular targets, primarily within the domain of inflammatory and immune responses. A significant focus of research has been on the NOD-like receptor (NLR) family pyrin domain-containing 3 (NLRP3) inflammasome. researchgate.netresearchgate.net The NLRP3 protein has been validated as a direct molecular target for piperidine-containing compounds, which are structurally related to 4-(1H-Imidazol-1-ylmethyl)-4-piperidinol. nih.govresearchgate.net

NLRP3 is a crucial component of the innate immune system, functioning as a sensor for a wide array of danger signals. nih.gov Its activation leads to the assembly of a multiprotein complex known as the inflammasome. researchgate.netnih.gov The validation of NLRP3 as a therapeutic target stems from its central role in sterile inflammation, which is implicated in numerous human conditions, including autoimmune diseases, type 2 diabetes, and neurodegenerative disorders. nih.gov

Research has demonstrated that inhibiting the ATPase activity of the nucleotide-binding and oligomerization (NACHT) domain of NLRP3 is an effective strategy to disrupt inflammasome assembly and function. researchgate.netnih.gov Several small-molecule inhibitors that directly bind to the NACHT domain have been identified. For instance, compounds featuring a 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one scaffold were developed as NLRP3 binders. nih.govresearchgate.net These derivatives were designed using a pharmacophore-hybridization strategy, combining structural elements from known NLRP3-interacting molecules. nih.govresearchgate.net The interaction of these compounds with the ATP-binding site within the NACHT domain is a key mechanism for their inhibitory action. nih.gov

Beyond the NLRP3 inflammasome, other studies on related imidazole and piperidine derivatives have identified different molecular targets. For example, a series of 4-phenyl-4-[1H-imidazol-2-yl]-piperidine derivatives were identified as selective delta-opioid receptor agonists. nih.gov In other research, 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives were found to exert anti-inflammatory effects by targeting pathways that lead to the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α). researchgate.net

| Compound Class/Derivative | Identified Molecular Target | Validation Context |

|---|---|---|

| 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Derivatives | NLRP3 (NACHT domain) | Direct binding and inhibition of ATPase activity to block inflammasome assembly. researchgate.netnih.govnih.gov |

| 4-Phenyl-4-[1H-imidazol-2-yl]-piperidine Derivatives | Delta-opioid receptors | Identified as potent and selective agonists in in vitro affinity and functional assays. nih.gov |

| 2-(Piperidin-4-yl)-1H-benzo[d]imidazole Derivatives | Upstream regulators of NO and TNF-α production | Inhibition of inflammatory mediator production in macrophage cell lines. researchgate.net |

Elucidation of Specific Biochemical Pathway Modulation

The primary biochemical pathway modulated by derivatives of 4-(1H-Imidazol-1-ylmethyl)-4-piperidinol is the NLRP3 inflammasome signaling cascade. researchgate.netnih.gov The NLRP3 inflammasome is a multi-protein platform that, upon activation, orchestrates a potent inflammatory response. nih.gov Its activation is typically a two-step process. The first "priming" signal, often initiated by microbial components like lipopolysaccharide (LPS), leads to the increased expression of NLRP3 and pro-interleukin-1β (pro-IL-1β). nih.govfrontiersin.org The second activation signal, triggered by a variety of stimuli including ATP, leads to the oligomerization of NLRP3. nih.gov

This oligomerization allows NLRP3 to recruit an adaptor protein called ASC (apoptosis-associated speck-like protein containing a CARD), which in turn recruits procaspase-1. nih.gov This proximity induces the auto-cleavage and activation of caspase-1. researchgate.net Activated caspase-1 has two major downstream effects: it cleaves pro-IL-1β and pro-IL-18 into their mature, highly pro-inflammatory forms, and it cleaves Gasdermin-D. nih.gov The N-terminal fragment of Gasdermin-D forms pores in the cell membrane, leading to the release of mature IL-1β and IL-18 and inducing an inflammatory form of programmed cell death known as pyroptosis. nih.gov

Derivatives based on the 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one scaffold have been shown to specifically inhibit this pathway. nih.gov By binding to the NACHT domain of NLRP3, these compounds prevent the conformational changes and ATPase activity required for its activation and oligomerization. nih.govfrontiersin.org This blockade at an early stage of the cascade prevents the recruitment of ASC and procaspase-1, thereby inhibiting the entire downstream sequence of events. nih.gov

The tangible effects on cellular processes include a significant reduction in the release of IL-1β and the prevention of pyroptosis in immune cells. nih.gov In preclinical studies using PMA-differentiated THP-1 cells (a human monocytic cell line) stimulated with LPS and ATP, these compounds demonstrated a measurable decrease in both pyroptotic cell death and IL-1β secretion. nih.govresearchgate.net For instance, certain derivatives were able to achieve a notable percentage reduction in both pyroptosis and IL-1β release at micromolar concentrations. nih.gov Similarly, studies on 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives showed potent inhibition of NO and TNF-α production in LPS-stimulated macrophages, indicating modulation of the NF-κB signaling pathway, which is a key priming pathway for the inflammasome. researchgate.net

| Compound/Derivative | Cellular Process Modulated | Observed Effect | Assay System |

|---|---|---|---|

| Compound 1 (HS-203873 hybrid) | Pyroptosis | 24.9 ± 6.3% reduction | PMA-differentiated THP-1 cells (LPS/ATP stimulated). nih.gov |

| Compound 1 (HS-203873 hybrid) | IL-1β Release | 19.4 ± 0.4% inhibition | PMA-differentiated THP-1 cells (LPS/ATP stimulated). nih.gov |

| Compound 9 (Ring-opened derivative) | Pyroptosis | 39.2 ± 6.6% reduction | PMA-differentiated THP-1 cells (LPS/ATP stimulated). nih.gov |

| Compound 9 (Ring-opened derivative) | IL-1β Release | 20.3 ± 1.3% inhibition | PMA-differentiated THP-1 cells (LPS/ATP stimulated). nih.gov |

| Compound 6e (2-(piperidin-4-yl)-1H-benzo[d]imidazole derivative) | NO Production | IC50 = 0.86 µM | LPS-Stimulated RAW 264.7 Macrophages. researchgate.net |

| Compound 6e (2-(piperidin-4-yl)-1H-benzo[d]imidazole derivative) | TNF-α Production | IC50 = 1.87 µM | LPS-Stimulated RAW 264.7 Macrophages. researchgate.net |

Therapeutic Area Exploration and Potential Applications Preclinical Focus

Antimicrobial Research and Development

The imidazole (B134444) ring is a well-established component of many antimicrobial agents. nih.gov Its derivatives, often hybridized with other heterocyclic systems like piperidine (B6355638), have been a focus of research aimed at overcoming antimicrobial resistance. mdpi.comacademicjournals.org Preclinical studies have demonstrated that compounds featuring these motifs exhibit activity against a range of bacterial and fungal pathogens.

The mechanism of action for many imidazole-based antibacterials involves the disruption of critical cellular processes such as DNA replication, cell wall synthesis, or membrane integrity. mdpi.com Research into novel piperidine derivatives has shown that their antimicrobial efficacy can be significant. For instance, certain synthesized piperidine compounds have demonstrated strong inhibitory action against both Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus cereus) and Gram-negative bacteria (e.g., Escherichia coli, Klebsiella pneumoniae). academicjournals.orgbiointerfaceresearch.com The specific activity often depends on the chemical substitutions on the piperidine ring. academicjournals.org

In the realm of antifungal research, imidazole derivatives are foundational, with many established drugs belonging to this class. Preclinical screening of novel piperidine compounds has also revealed varying degrees of efficacy against fungal species like Aspergillus niger and Candida albicans. academicjournals.org

| Compound Class | Test Organism | Observed Activity | Reference |

|---|---|---|---|

| Novel Piperidine Derivative (Compound 6) | Bacillus subtilis | MIC of 0.75 mg/ml | academicjournals.org |

| Novel Piperidine Derivative (Compound 6) | Escherichia coli | MIC of 1.5 mg/ml | academicjournals.org |

| Novel Piperidine Derivative (Compound 5) | Staphylococcus aureus | MIC of 1.5 mg/ml | academicjournals.org |

| Novel Piperidine Derivatives | Candida albicans | Varying degrees of inhibition observed | academicjournals.org |

Anti-inflammatory Research Initiatives

Chronic inflammation is a key factor in numerous diseases, and the development of novel anti-inflammatory agents remains a priority. nih.gov Imidazole and piperidine derivatives have been investigated for their potential to modulate inflammatory pathways. Preclinical studies often utilize cellular models, such as lipopolysaccharide (LPS)-stimulated macrophages, to assess the anti-inflammatory capacity of new chemical entities.

Research on 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives has identified compounds that effectively inhibit the production of key inflammatory mediators. nih.gov For example, compound 6e from one study demonstrated potent inhibition of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α), two critical molecules in the inflammatory cascade. nih.gov Further in vivo testing in a xylene-induced ear edema model in mice showed that this compound possessed more potent anti-inflammatory activity than the commonly used nonsteroidal anti-inflammatory drug (NSAID), ibuprofen. nih.gov The mechanism of action for some of these derivatives appears to involve the modulation of the nuclear factor-κB (NF-κB) signaling pathway, a central regulator of inflammation. nih.gov

Oncology Research

The imidazole nucleus is a privileged scaffold in medicinal chemistry and is present in several approved anticancer drugs. arkat-usa.org Researchers have synthesized and evaluated numerous novel derivatives, including those linked to piperazine (B1678402) (a close structural analogue of piperidine), for their anti-proliferative effects against various human cancer cell lines.

Specifically, a series of 4-nitroimidazole (B12731) derivatives bearing a piperazine moiety have shown significant cytotoxic activity in preclinical screenings. arkat-usa.orgnih.gov In one study, compounds were tested against a panel of cancer cell lines including breast (MCF-7, MDA-MB-231) and prostate (PC3, Du145). arkat-usa.orgresearchgate.net Certain derivatives exhibited potent activity, particularly against the MCF-7 breast cancer cell line, with IC₅₀ values in the low micromolar range. arkat-usa.orgnih.gov For instance, compounds 5f and 5k were identified as the most potent agents against MCF-7 cells with an IC₅₀ value of 1.0 µg/mL. arkat-usa.orgresearchgate.net Another study found that its most promising compound demonstrated an IC₅₀ of 1.0 µM against the same cell line. nih.gov These findings underscore the potential of the imidazole-piperidine/piperazine scaffold as a basis for the development of new anticancer agents. nih.gov

| Compound | Cancer Cell Line | Result (IC50) | Reference |

|---|---|---|---|

| Compound 5 | MCF-7 (Breast) | 1.0 μM | nih.gov |

| Compound 5 | PC3 (Prostate) | 9.0 μM | nih.gov |

| Compound 9g | MCF-7 (Breast) | 2.00 μM | nih.gov |

| Compound 9k | MCF-7 (Breast) | 5.00 μM | nih.gov |

| Compound 5f | MCF-7 (Breast) | 1.0 µg/mL | arkat-usa.orgresearchgate.net |